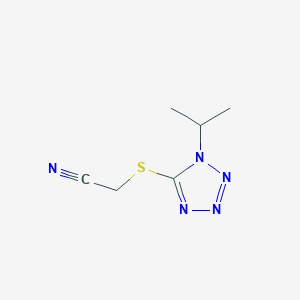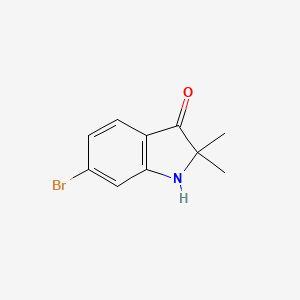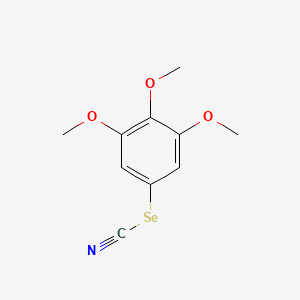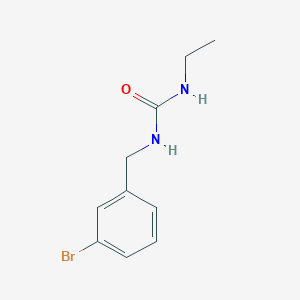
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: is a complex organic compound that features a piperidine ring substituted with a butyl-tetrazole moiety and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting butylamine with sodium azide and triethyl orthoformate under reflux conditions.
Attachment to Piperidine: The butyl-tetrazole is then reacted with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of the piperidine derivative using a suitable reducing agent like lithium aluminum hydride to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interaction of tetrazole-containing compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for tetrazole or piperidine moieties.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparación Con Compuestos Similares
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can be compared with other similar compounds:
- Uniqueness : The presence of the methanol group in This compound provides unique reactivity and potential for further functionalization compared to its ethanol and propanol analogs.
Similar Compounds:
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H23N5O |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
[1-[(1-butyltetrazol-5-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H23N5O/c1-2-3-6-17-12(13-14-15-17)9-16-7-4-11(10-18)5-8-16/h11,18H,2-10H2,1H3 |
Clave InChI |
AZMOLVAHOQJTMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=NN=N1)CN2CCC(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)




![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)





![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
